Propylene Glycol Stearate: A Comprehensive Technical Guide to its Chemical Properties
Propylene Glycol Stearate: A Comprehensive Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties of propylene glycol stearate, a versatile excipient used extensively in the pharmaceutical, cosmetic, and food industries. This document outlines its synthesis, physical and chemical characteristics, and the analytical methodologies used for its evaluation.
Chemical and Physical Properties
Propylene glycol stearate is commercially available as a mixture of mono- and diesters of propylene glycol and stearic acid.[1] The ratio of monoesters to diesters can vary, which influences the physical and chemical properties of the final product.[2] It is typically a white to cream-colored waxy solid with a faint fatty odor and taste.[3][4]
General Properties
| Property | Value | References |
| Chemical Name | Propylene Glycol Monostearate; 2-Hydroxypropyl octadecanoate | [5] |
| CAS Number | 1323-39-3 | [5] |
| Molecular Formula | C21H42O3 | [5] |
| Molecular Weight | 342.56 g/mol | [5][6] |
Physical Properties
The physical properties of propylene glycol stearate can vary depending on its composition, particularly the ratio of monoesters to diesters.
| Property | Value Range | References |
| Appearance | White to cream-colored waxy solid, beads, or flakes | [3][7] |
| Melting Point | 35 - 54 °C | [2][6] |
| Boiling Point | ~447 - 448 °C @ 760 mmHg | [6][7] |
| Density | ~0.88 - 0.9 g/cm³ | |
| Flash Point | ~166.67 °C | [7] |
Solubility and Emulsifying Properties
Propylene glycol stearate is a non-ionic surfactant.[7] Its solubility is a key factor in its application as an emulsifier and emollient.
| Solvent | Solubility | References |
| Water | Insoluble | [5][7] |
| Ethanol | Soluble | [5][7] |
| Mineral Oil | Soluble | [7][8] |
| Acetone | Soluble | [7][8] |
| Chloroform | Soluble | [7][8] |
The Hydrophilic-Lipophilic Balance (HLB) value for propylene glycol monostearate is approximately 3.4 to 3.8, making it a suitable emulsifier for water-in-oil (W/O) emulsions.[9][10]
Chemical Structure
Propylene glycol stearate consists of a propylene glycol backbone esterified with one or two stearic acid molecules. The monostearate can exist as two positional isomers: 1-monostearate and 2-monostearate. The distearate is the 1,2-distearate form.
Synthesis of Propylene Glycol Stearate
Propylene glycol stearate is commercially produced through two primary methods: direct esterification and transesterification.[10]
Direct Esterification
The most common method involves the direct reaction of stearic acid with propylene glycol at elevated temperatures (160-180°C) and under vacuum, typically in the presence of an acid or base catalyst.[8][10]
Transesterification
This method involves the reaction of propylene glycol with a triglyceride source of stearic acid, such as hydrogenated vegetable oil, in the presence of a catalyst.[7]
Chemical Reactivity and Stability
Propylene glycol stearate is stable under normal storage conditions. However, it can undergo hydrolysis under extreme pH conditions or elevated temperatures. Thermal decomposition of the propylene glycol moiety can begin at temperatures around 160°C, leading to the formation of aldehydes such as formaldehyde, acetaldehyde, and propanal.[4][11]
Key Chemical Parameters and Experimental Protocols
The quality and purity of propylene glycol stearate are often assessed by determining its saponification value and hydroxyl value.
Saponification Value
The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance.[9] For propylene glycol monostearate, the saponification value typically ranges from 155 to 165.[2]
Experimental Protocol for Saponification Value (Based on USP <401> and ASTM D5558): [8][12]
-
Sample Preparation: Accurately weigh 1.5 to 2 g of the propylene glycol stearate into a 250-mL flask.
-
Saponification: Add 25.0 mL of 0.5 N alcoholic potassium hydroxide. Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes, swirling the contents frequently.
-
Titration: Add 1 mL of phenolphthalein indicator to the hot solution and immediately titrate the excess KOH with 0.5 N hydrochloric acid.
-
Blank Determination: Perform a blank titration with all reagents except the sample.
-
Calculation: The saponification value is calculated using the following formula: Saponification Value = [(B - S) x N x 56.1] / W Where:
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Hydroxyl Value
The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance.[7] For propylene glycol monostearate, the hydroxyl value is typically between 160 and 175.[2]
Experimental Protocol for Hydroxyl Value (Based on AOCS Official Method Cd 13-60): [5][6]
-
Sample Preparation: Accurately weigh an appropriate amount of the sample (e.g., 2 g for a hydroxyl value of 100-200) into a 250-mL Erlenmeyer flask.
-
Acetylation: Pipette 5.0 mL of pyridine-acetic anhydride reagent into the flask. Swirl to mix and attach a reflux condenser. Heat on a steam bath for 1 hour.
-
Hydrolysis: Add 10 mL of water through the condenser and heat on the steam bath for an additional 10 minutes. Cool the flask to room temperature.
-
Titration: Add 15 mL of neutralized n-butanol and a few drops of phenolphthalein indicator. Titrate with 0.5 M ethanolic potassium hydroxide to a faint pink endpoint.
-
Blank Determination: Perform a blank determination with all reagents except the sample.
-
Calculation: The hydroxyl value is calculated using the following formula: Hydroxyl Value = {[(B - S) x N x 56.1] / W} + Acid Value Where:
-
B = volume of KOH solution used for the blank (mL)
-
S = volume of KOH solution used for the sample (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Acid Value = a separately determined acid value of the substance.
-
Applications in Research and Drug Development
The chemical properties of propylene glycol stearate make it a valuable excipient in various pharmaceutical formulations.
Its primary functions in drug development include:
-
Emulsifying Agent: Due to its low HLB value, it is an effective emulsifier for creating stable water-in-oil emulsions, which are common in topical and transdermal drug delivery systems.[13]
-
Solubilizer: It can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Emollient and Skin Conditioning Agent: In topical formulations, it forms an occlusive layer on the skin, reducing water loss and improving skin hydration.[13]
-
Viscosity Modifier: It contributes to the desired consistency and texture of creams and ointments.[12]
Conclusion
Propylene glycol stearate is a multifunctional excipient with well-defined chemical and physical properties. A thorough understanding of these properties, including its synthesis, purity, and stability, is crucial for its effective application in pharmaceutical and cosmetic product development. The standardized analytical methods outlined in this guide provide a framework for the quality control and characterization of this important material.
References
- 1. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]
- 2. Propylene Glycol Monostearate [drugfuture.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. espublisher.com [espublisher.com]
- 5. scribd.com [scribd.com]
- 6. library.aocs.org [library.aocs.org]
- 7. Hydroxyl Value of Fatty Oils and Alcohols [library.aocs.org]
- 8. scribd.com [scribd.com]
- 9. Saponification value - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. <401> FATS AND FIXED OILS [drugfuture.com]
- 13. library.aocs.org [library.aocs.org]
